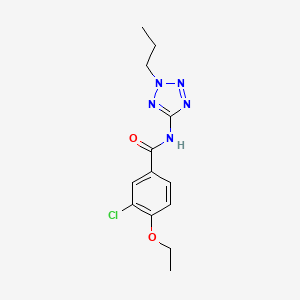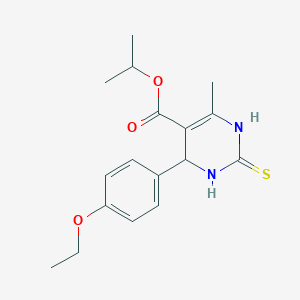![molecular formula C22H19ClN2O2 B4068684 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4068684.png)
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
説明
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MLN8054, is a chemical compound that has gained significant attention in scientific research due to its potential as a cancer treatment. It belongs to the class of small molecule inhibitors and is known to target a protein called Aurora A kinase, which plays a crucial role in cell division. In
作用機序
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide works by binding to the ATP-binding site of Aurora A kinase, which prevents the protein from functioning properly. Aurora A kinase is involved in the regulation of mitotic spindle formation and chromosome alignment during cell division. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome segregation, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and physiological effects:
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome segregation, which ultimately results in cell cycle arrest and apoptosis. 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
実験室実験の利点と制限
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been shown to have a high selectivity for Aurora A kinase, which reduces the risk of off-target effects. However, 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a cancer treatment.
将来の方向性
There are several future directions for the study of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the combination of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the use of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide as a tool for studying the role of Aurora A kinase in cancer biology is an area of interest for future research. Overall, the potential of 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide as a cancer treatment and as a tool for cancer research makes it an exciting area of study for the scientific community.
科学的研究の応用
2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, which is overexpressed in many types of cancer and plays a crucial role in cell division. Inhibition of Aurora A kinase can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy. 2-chloro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-15(16-9-3-2-4-10-16)24-22(27)18-12-6-8-14-20(18)25-21(26)17-11-5-7-13-19(17)23/h2-15H,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZAWTSDEZEVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({2-hydroxy-3-[(4-methylphenyl)amino]propyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4068607.png)
![N-(3-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068617.png)
![4-[2-(4-benzyl-1-piperazinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B4068621.png)
![N-(sec-butyl)-2-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4068628.png)

![2-amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068651.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4068653.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4068666.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4068671.png)


![2-{[(1-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4068707.png)
![(2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-nitrophenyl)amine](/img/structure/B4068715.png)